Triamcinolone Acetonide-d7 (major)
Description
Significance of Stable Isotope Labeling in Advanced Research
The use of stable isotope-labeled compounds has become increasingly important in a variety of scientific fields, including medicine, agriculture, and environmental science. diagnosticsworldnews.com By substituting atoms with their heavier, stable isotopes, researchers can track the movement and transformation of these labeled molecules in biological or chemical reactions. creative-proteomics.com This allows for precise quantification and measurement, contributing to scientific advancements. silantes.com
Theoretical Foundations of Deuterium (B1214612) Isotope Effects
Deuterium, a stable isotope of hydrogen with an additional neutron, effectively doubles the mass of the hydrogen atom without significantly altering its chemical properties. wikipedia.org The bond between carbon and deuterium (C-D) is stronger and shorter than the carbon-hydrogen (C-H) bond. wikipedia.orgstackexchange.com This difference in bond strength is the basis of the kinetic isotope effect (KIE), where molecules with isotopic substitutions react at different rates. chem-station.comprinceton.edu The KIE can be "normal," where the C-H bond breaks faster than the C-D bond, or "inverse," where the C-D bond breaks faster. columbia.edu The effect is often influenced by the zero-point energy of the bonds and can be affected by factors like temperature and the surrounding solvent. columbia.edunih.gov
Applications of Deuterium Labeling in Investigating Chemical and Biological Processes
Deuterium labeling has a wide array of applications in research. In drug discovery, it provides insights into the metabolic pathways and clearance rates of potential drug candidates. clearsynth.com This can help to optimize lead compounds and better understand how drugs are absorbed, distributed, metabolized, and excreted. clearsynth.com Deuterium-labeled compounds are also instrumental in determining the three-dimensional structure of proteins using techniques like nuclear magnetic resonance (NMR) spectroscopy. silantes.comclearsynth.com Furthermore, this technique is used to study reaction mechanisms, analyze nutrient distribution and metabolism, and investigate protein-protein interactions. diagnosticsworldnews.comchem-station.comsynmr.in
Role of Deuterated Steroids in Contemporary Pharmacological and Analytical Science
Deuterated steroids are crucial tools in modern pharmacology and analytical chemistry. They are frequently used as internal standards in quantitative analyses using methods like liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.comsigmaaldrich.com The use of a deuterated internal standard, which has a known concentration and is chemically identical to the analyte but has a different mass, allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis. sigmaaldrich.com In pharmacological research, deuterating steroids can alter their metabolic profiles, potentially leading to improved pharmacokinetic properties. nih.govnih.gov
Overview of Triamcinolone (B434) Acetonide as a Parent Glucocorticoid Analogue
Triamcinolone acetonide is a synthetic corticosteroid, a more potent derivative of triamcinolone, and is approximately eight times more potent than prednisone (B1679067) in animal models of inflammation. nih.govwikipedia.orgfda.gov It functions as a glucocorticoid receptor agonist, binding to specific receptors in the cytoplasm. nih.gov This action leads to the induction of anti-inflammatory proteins and the inhibition of inflammatory mediators, resulting in a reduction of chronic inflammation and autoimmune reactions. nih.gov Chemically, it is a fluorinated steroid and a cyclic ketal. nih.gov
Rationale for Deuteration of Triamcinolone Acetonide
The primary reason for the deuteration of Triamcinolone Acetonide is to create a stable, isotopically labeled internal standard for use in quantitative analysis. caymanchem.com Triamcinolone Acetonide-d7 is specifically designed for quantifying Triamcinolone Acetonide by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com By incorporating seven deuterium atoms, the mass of the molecule is increased, allowing it to be distinguished from the non-deuterated parent compound in a mass spectrometer while behaving almost identically during the chromatographic separation and ionization processes. researchgate.net This ensures accurate and reliable measurement of Triamcinolone Acetonide in various biological samples.
| Property | Value |
| Chemical Formula | C24H24D7FO6 |
| Molecular Weight | 441.5 g/mol |
| Purity | ≥99% deuterated forms (d1-d7) |
| Formal Name | (1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl-2-d)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one-1,1,2,10,12,14,15-d7 |
Properties
Molecular Formula |
C₂₄H₂₄D₇FO₆ |
|---|---|
Molecular Weight |
441.54 |
Synonyms |
(11β,16α)-9-Fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione-d7; Adcortyl-d7; Azmacort-d7; Delphicort-d7; Extracort-d7; Ftorocort-d7; Kenacort-A-d7; Tramacin-d7; Triam-d7; Tricinolon-d7; Vetalog-d7; Volon A-d7 |
Origin of Product |
United States |
Applications in Pharmacokinetic and Metabolic Research Methodologies
Elucidation of Drug Metabolism Pathways Using Deuterated Tracers
Deuterated tracers like Triamcinolone (B434) Acetonide-d7 are instrumental in mapping the biotransformation pathways of a drug. Because the deuterium (B1214612) label does not alter the compound's fundamental chemical properties, it follows the same metabolic routes as its non-labeled counterpart. This allows researchers to track the parent compound and its subsequent metabolites with high specificity using mass spectrometry.
Metabolic stability assays are crucial for predicting a drug's half-life and clearance in the body. The use of Triamcinolone Acetonide-d7 enhances the precision of these studies.
In Vitro Design: The methodological approach for in vitro studies typically involves incubating the parent compound, Triamcinolone Acetonide, with liver microsomes or specific cytochrome P450 (CYP) enzyme-overexpressing cell lines. Triamcinolone Acetonide-d7 is added to the reaction mixture at a known concentration to serve as an internal standard. Samples are taken at various time points, and the reaction is quenched. Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the ratio of the parent compound to the deuterated internal standard is measured. This allows for accurate quantification of the rate of metabolic depletion of Triamcinolone Acetonide, providing a clear measure of its intrinsic stability.
In Vivo Design: In animal models, a dose of Triamcinolone Acetonide is administered. To construct an accurate standard curve for quantification, plasma or urine samples collected over time are spiked with Triamcinolone Acetonide-d7. This internal standard corrects for variations in sample preparation and instrument response. The resulting concentration-time data are used to calculate key pharmacokinetic parameters, such as clearance and elimination half-life, reflecting the drug's in vivo metabolic stability.
Identifying the metabolites of a drug is fundamental to understanding its efficacy and potential for toxicity. When Triamcinolone Acetonide is administered in a study, its metabolites can be difficult to distinguish from endogenous substances. However, if a deuterated version is used, the resulting metabolites will retain the deuterium atoms, creating a unique isotopic signature. This signature allows for the unambiguous identification of drug-related compounds in a complex biological sample via mass spectrometry.
Research has identified several key metabolites of Triamcinolone Acetonide through such methodologies. The primary metabolic pathways include hydroxylation, oxidation, and reduction of the parent molecule. nih.gov
| Metabolite | Metabolic Pathway | Reference |
|---|---|---|
| 6β-hydroxy triamcinolone acetonide | Hydroxylation | nih.gov |
| 21-carboxylic acid triamcinolone acetonide | Oxidation | nih.gov |
| 6β-hydroxy-21-oic triamcinolone acetonide | Hydroxylation and Oxidation | nih.gov |
| C20-reduced derivatives | Reduction | |
| Δ(4) double bond reduced derivatives | Reduction |
Pharmacokinetic Studies Facilitated by Deuterium Labeling
Deuterium labeling is a cornerstone of modern pharmacokinetic (PK) analysis, primarily through the principle of isotope dilution mass spectrometry. nih.gov Triamcinolone Acetonide-d7, being chemically identical to the parent drug but with a distinct mass, serves as an ideal internal standard for precise quantification in biological fluids. sigmaaldrich.comnih.gov
A significant challenge in analyzing synthetic steroids is distinguishing them from structurally similar endogenous hormones produced by the body. Deuterium labeling provides a definitive solution. When Triamcinolone Acetonide-d7 is administered, its molecular weight is significantly higher than any endogenous steroid. High-resolution mass spectrometry can easily resolve the mass difference between the administered deuterated drug and its non-deuterated endogenous counterparts. nih.gov This methodological approach ensures that pharmacokinetic measurements reflect only the exogenously administered drug, eliminating potential interference and leading to highly accurate assessments of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Deuterium labeling enables highly efficient and precise study designs for assessing bioavailability and drug-drug interactions.
Absolute Bioavailability: A "simultaneous dosing" or "co-administration" technique can be employed. nih.gov In this design, a subject receives an intravenous (IV) dose of Triamcinolone Acetonide-d7 and an oral dose of the non-labeled drug at the same time. Since the IV dose is 100% bioavailable by definition, it serves as a reference. By measuring the ratio of the deuterated to non-deuterated drug in subsequent plasma samples, researchers can calculate the absolute bioavailability of the oral formulation in a single experiment. This approach minimizes the impact of inter-subject variability that can complicate traditional crossover studies.
Drug Interactions: To assess how a co-administered drug affects the pharmacokinetics of Triamcinolone Acetonide, a baseline PK profile can be established using Triamcinolone Acetonide-d7. Subsequently, the same deuterated drug is administered along with the potentially interacting drug. By comparing the pharmacokinetic parameters from both phases of the study, any significant alterations in clearance or exposure due to the interaction can be quantified with high precision.
Research on Kinetic Isotope Effects (KIE) and their Mechanistic Implications
The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). escholarship.orgresearchgate.net The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a specific C-H bond is the rate-limiting step in a metabolic pathway, replacing that hydrogen with deuterium will slow down the reaction. nih.gov
Role As a Reference Standard in Quality Control and Regulatory Science
Certification and Traceability of Stable Isotope Labeled Reference Materials
The reliability of any reference material hinges on its certification and traceability. For stable isotope-labeled standards like Triamcinolone (B434) Acetonide-d7, this is a multi-faceted process designed to ensure the material's identity, purity, and concentration are accurately characterized.
Certification Process: Certified Reference Materials (CRMs) are produced and certified under stringent quality systems, such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.com The certification involves a comprehensive characterization of the material. For Triamcinolone Acetonide-d7, this includes:
Identity Confirmation: Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the molecular structure and the precise location of the deuterium (B1214612) labels.
Purity Assessment: Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are employed to determine the chemical purity of the standard, identifying and quantifying any impurities.
Isotopic Purity: Mass spectrometry is used to determine the isotopic enrichment, ensuring a high percentage of the d7-labeled compound and minimal presence of lesser-deuterated or non-deuterated forms. caymanchem.com
Concentration Assignment: For standards provided in solution, the concentration is determined using precise analytical methods, often involving gravimetric preparation and verification by a validated analytical technique.
Traceability: Traceability is the cornerstone of reliable measurements, linking the value of a reference material to a national or international standard. nih.gov The certified value of a Triamcinolone Acetonide-d7 reference standard is traceable to the International System of Units (SI) through an unbroken chain of comparisons. This is often achieved by calibration against primary standards from national metrology institutes (NMIs) like the National Institute of Standards and Technology (NIST) or other internationally recognized reference materials. nih.govmerckmillipore.com This ensures that measurements made using the standard are accurate and comparable across different laboratories and over time.
Table 1: Typical Certificate of Analysis Data for Triamcinolone Acetonide-d7
| Parameter | Specification | Method |
| Chemical Formula | C₂₄H₂₄D₇FO₆ | - |
| Molecular Weight | 441.54 g/mol | Mass Spectrometry |
| Chemical Purity | ≥98% | HPLC |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₇) | Mass Spectrometry |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
Application in Analytical Method Development (AMV) and Method Validation
The development and validation of analytical methods are mandatory steps in ensuring the quality of pharmaceutical products. Triamcinolone Acetonide-d7 plays a pivotal role as an internal standard (IS) in quantitative analysis, especially when coupled with liquid chromatography-mass spectrometry (LC-MS). caymanchem.com
Role in Method Development: During method development for quantifying Triamcinolone Acetonide in various matrices (e.g., plasma, pharmaceutical formulations), the inclusion of Triamcinolone Acetonide-d7 helps to:
Optimize Sample Extraction: As the IS behaves almost identically to the non-labeled analyte during sample preparation, it can be used to assess and optimize extraction recovery. amerigoscientific.com
Compensate for Matrix Effects: In complex biological samples, other molecules can interfere with the ionization of the target analyte in the mass spectrometer, either suppressing or enhancing the signal. Since the stable isotope-labeled IS co-elutes with the analyte and experiences the same matrix effects, it provides a reliable way to correct for this variability, leading to more accurate quantification. clearsynth.comkcasbio.com
Improve Precision and Accuracy: By normalizing the response of the analyte to that of the IS, variations arising from sample processing, injection volume, and instrument response are effectively canceled out. amerigoscientific.commusechem.com
Use in Method Validation: Method validation demonstrates that an analytical procedure is suitable for its intended purpose. musechem.comnist.gov Following guidelines from bodies like the International Council for Harmonisation (ICH), validation assesses parameters such as specificity, linearity, accuracy, precision, and robustness. nih.govjapsonline.com Using Triamcinolone Acetonide-d7 as an IS is crucial for successfully validating these parameters. musechem.com For instance, in bioanalytical methods, regulatory bodies like the FDA expect the use of stable isotope-labeled internal standards when available to ensure robust and reliable data. kcasbio.com
Table 2: Method Validation Parameters for a Triamcinolone Acetonide Assay using a d7-Internal Standard
| Validation Parameter | Typical Acceptance Criteria (Bioanalytical) | Role of Triamcinolone Acetonide-d7 |
| Linearity (r²) | ≥0.99 | Ensures the response ratio (Analyte/IS) is proportional to concentration. |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Corrects for systematic errors in sample preparation and analysis. |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | Minimizes variability from sample handling and instrument fluctuations. |
| Recovery | Consistent and reproducible | Tracks and corrects for analyte loss during extraction. |
| Matrix Effect | Normalized by the IS | Compensates for signal suppression or enhancement from the sample matrix. researchgate.net |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification
Utilization in Quality Controlled (QC) Applications for Drug Development and Manufacturing
In the highly regulated environment of drug development and manufacturing, quality control is paramount. Triamcinolone Acetonide-d7 is used in QC laboratories to ensure the consistency and quality of the final drug product. alfa-chemistry.comresearchgate.net
Applications include:
Raw Material Testing: Verifying the identity and purity of incoming Triamcinolone Acetonide active pharmaceutical ingredient (API).
In-Process Controls: Monitoring the concentration of the drug during various stages of the manufacturing process to ensure uniformity. researchgate.net
Finished Product Testing: Accurately quantifying the amount of Triamcinolone Acetonide in the final dosage form (e.g., creams, injections) to ensure it meets label claims. researchgate.net
Stability Studies: Assessing the degradation of the drug product over time under various environmental conditions. The use of an ideal internal standard like Triamcinolone Acetonide-d7 ensures that any observed changes are due to analyte degradation and not analytical variability.
The use of a stable isotope-labeled internal standard is considered best practice because it is the most effective way to correct for potential variability during sample analysis, thereby providing the highest quality data for critical decisions in drug manufacturing. musechem.comalfa-chemistry.com
Compliance with Pharmacopeial Standards (USP, EP) for Reference Materials
Major pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), establish official standards for medicines and their ingredients. merckmillipore.com These standards include monographs that provide tests, procedures, and acceptance criteria.
While a specific monograph for Triamcinolone Acetonide-d7 may not exist, as it is an analytical tool rather than a drug substance, its qualification is linked to these pharmacopeias. Reference standards are categorized as either primary or secondary.
Primary Standards: These are established by pharmacopeial bodies (e.g., USP Reference Standards) and are considered highly characterized and authoritative. usp.orgusp.org
Secondary Standards: These are reference materials established with traceability to a primary pharmacopeial standard. sigmaaldrich.com A batch of Triamcinolone Acetonide-d7 intended for use in QC testing for a product marketed in the US or Europe would be qualified against the official USP or EP Triamcinolone Acetonide primary reference standard. This ensures that the results obtained are consistent with the requirements of the pharmacopeia.
Therefore, the use of Triamcinolone Acetonide-d7 as a reference standard in quality control testing for a regulated pharmaceutical product demonstrates compliance with the rigorous standards set forth by global pharmacopeias, ensuring the safety and efficacy of the final medicinal product. sigmaaldrich.commerckmillipore.com
Advanced Research Topics and Future Directions
Exploration of Deuterium (B1214612) Modification for Altering Drug Pharmacokinetic and Metabolic Profiles
The strategic replacement of hydrogen with deuterium in a drug molecule, a process known as deuteration, can significantly alter its pharmacokinetic and metabolic properties. This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond during metabolic processes. nih.govresearchgate.net This alteration can lead to a decreased rate of metabolism, potentially increasing the drug's half-life and exposure. scienceopen.com
Deuterated compounds like Triamcinolone (B434) Acetonide-d7 are valuable tools for studying the metabolism of the parent drug. medchemexpress.com By comparing the metabolic fate of the deuterated and non-deuterated compounds, researchers can identify the primary sites of metabolic attack and elucidate metabolic pathways. nih.gov While the primary use of Triamcinolone Acetonide-d7 is as an internal standard for quantification of Triamcinolone Acetonide in various biological matrices using GC- or LC-MS caymanchem.com, the principles of its altered metabolism are a key area of research.
Key Research Findings on Deuterated Compounds:
| Research Area | Key Findings |
| Pharmacokinetics | Deuteration can lead to a longer plasma half-life and increased systemic exposure of a drug. scienceopen.com |
| Metabolism | The kinetic isotope effect can slow down metabolic reactions, particularly those mediated by cytochrome P450 enzymes. nih.govresearchgate.net |
| Toxicity | By reducing the formation of potentially toxic metabolites, deuteration may lead to an improved safety profile. scienceopen.com |
| Metabolic Switching | If the primary metabolic pathway is blocked by deuteration, the drug may be metabolized through alternative pathways. nih.gov |
Investigating the Impact of Deuteration on Enzyme Interactions and Stability
The introduction of deuterium can influence how a drug interacts with metabolic enzymes. The increased strength of the C-D bond can make the molecule more resistant to enzymatic cleavage, thereby enhancing its metabolic stability. researchgate.net For corticosteroids like Triamcinolone Acetonide, which undergo metabolism in the liver, understanding how deuteration affects interactions with enzymes such as cytochrome P450 is crucial.
Research in this area focuses on in vitro studies using liver microsomes and recombinant enzymes to compare the metabolic rates of the deuterated and non-deuterated compounds. Such studies can quantify the kinetic isotope effect and provide insights into the specific enzymes involved in the drug's metabolism.
Development of Novel Deuteration Methodologies for Steroids
The synthesis of deuterated steroids like Triamcinolone Acetonide-d7 requires specialized chemical methods. nih.gov Traditional methods can be complex and may not always be efficient or selective. nih.gov Consequently, there is ongoing research into developing novel and more efficient methodologies for introducing deuterium into steroid molecules.
Recent advancements include the use of ultrasound-assisted microcontinuous processes for H/D exchange reactions, which offer high selectivity and deuterium incorporation under mild conditions. nih.gov Other innovative approaches involve metal-catalyzed H/D exchange reactions using catalysts like ruthenium, iridium, and iron. nih.gov These methods aim to provide more direct and scalable routes for the synthesis of a wide range of deuterated steroids. nih.gov
Comparison of Deuteration Methodologies for Steroids:
| Methodology | Advantages | Disadvantages |
| Traditional H/D Exchange | Utilizes readily available reagents. | Often requires harsh conditions (high temperature, strong acids/bases), leading to poor selectivity. nih.gov |
| Metal-Catalyzed H/D Exchange | High selectivity and efficiency. nih.gov | May require expensive or sensitive catalysts. |
| Ultrasound-Assisted Microcontinuous Process | Rapid, efficient, scalable, and occurs at room temperature. nih.gov | Requires specialized equipment. |
Integration of Triamcinolone Acetonide-d7 in Multi-Omics Research (e.g., Metabolomics, Proteomics)
In the realm of multi-omics, which involves the comprehensive analysis of large sets of biological molecules, Triamcinolone Acetonide-d7 serves as a valuable tool, particularly in metabolomics. As a stable isotope-labeled internal standard, it is essential for the accurate quantification of Triamcinolone Acetonide in complex biological samples. caymanchem.com This is crucial for understanding the metabolic effects of the drug. nih.gov
In metabolomics studies, Triamcinolone Acetonide-d7 can be used to trace the metabolic fate of the parent compound and identify its metabolites. By spiking biological samples with the deuterated standard, researchers can use mass spectrometry to differentiate between the endogenous and exogenous steroid and its metabolites, allowing for precise quantification and pathway analysis. nih.gov
Computational and in silico Approaches to Deuterated Compound Design and Prediction
Computational and in silico methods are increasingly being used in drug design and development to predict the properties of new compounds. nih.gov In the context of deuterated drugs, these approaches can be used to predict the potential impact of deuteration on a drug's pharmacokinetic and metabolic properties.
By modeling the interactions between a deuterated compound and metabolic enzymes, researchers can predict the kinetic isotope effect and identify the optimal positions for deuterium substitution to achieve the desired therapeutic profile. nih.gov These in silico predictions can help to prioritize which deuterated analogs to synthesize and test, thereby streamlining the drug development process.
Emerging Applications in Targeted Drug Delivery Systems (Analytical Characterization)
Triamcinolone Acetonide-d7 plays a critical role in the analytical characterization of targeted drug delivery systems. When Triamcinolone Acetonide is formulated into novel delivery systems, such as nanoparticles or implants, it is essential to have a reliable method for quantifying the drug's release and distribution. researchgate.net
Due to its identical chemical properties to the parent drug but different mass, Triamcinolone Acetonide-d7 is the ideal internal standard for mass spectrometry-based analytical methods used to measure the concentration of Triamcinolone Acetonide in these delivery systems and in biological matrices following their administration. researchgate.net This ensures the accuracy and reliability of the data, which is crucial for evaluating the performance of the drug delivery system.
Q & A
Q. How can researchers confirm the isotopic purity of Triamcinolone Acetonide-d7 in synthesized batches?
Isotopic purity is typically verified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). The deuterium incorporation ratio is quantified by comparing the molecular ion peaks of the deuterated and non-deuterated forms. For Triamcinolone Acetonide-d7, HPLC with >95% purity is recommended, and MS analysis ensures the correct mass-to-charge ratio (m/z) corresponding to its molecular weight (441.54088 g/mol) .
Q. What analytical techniques are recommended for structural elucidation of Triamcinolone Acetonide-d7?
Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are primary methods. NMR identifies deuterium placement by analyzing chemical shifts and coupling patterns, particularly in the steroid backbone. X-ray crystallography resolves spatial arrangements of functional groups (e.g., hydroxyl, fluorine) critical for biological activity. The SMILES and InChI strings provided in product documentation aid in computational modeling .
Q. How should researchers design stability studies for Triamcinolone Acetonide-d7 under varying storage conditions?
Stability testing should include accelerated degradation studies under stress conditions (e.g., heat, light, humidity). Monitor degradation products using HPLC and compare retention times to USP reference standards. For deuterated compounds, ensure isotopic integrity by tracking deuterium loss via MS fragmentation patterns .
Advanced Research Questions
Q. How does deuterium labeling in Triamcinolone Acetonide-d7 influence its metabolic stability compared to the non-deuterated form?
Deuterium slows metabolic oxidation (via the kinetic isotope effect), extending half-life and reducing first-pass metabolism. Comparative studies using liver microsomes or in vivo models can quantify this by measuring metabolite formation rates. Triamcinolone Acetonide-d7’s enhanced stability is advantageous for long-term pharmacokinetic studies .
Q. What experimental strategies mitigate spectral interference caused by deuterium in mass spectrometry analysis?
Adjust MS parameters (e.g., resolution >60,000) to distinguish isotopic clusters. Use isotope dilution assays with internal standards (e.g., ¹³C-labeled analogs) to normalize signal overlap. For quantification, select transitions free from interference, such as m/z 441.25 → 327.18 for Triamcinolone Acetonide-d7 .
Q. How can researchers resolve contradictions in receptor binding data between deuterated and non-deuterated Triamcinolone Acetonide?
Contradictions may arise from altered binding kinetics due to deuterium-induced conformational changes. Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities (Kd). Computational docking studies using the IUPAC structure can predict steric effects of deuterium substitution .
Q. What methodologies optimize the synthesis of Triamcinolone Acetonide-d7 to minimize isotopic dilution?
Use deuterated precursors (e.g., D7-methyl groups) in early synthetic steps to ensure uniform labeling. Monitor reaction intermediates via LC-MS to identify stages prone to proton-deuterium exchange. Purify intermediates using column chromatography with deuterated solvents to maintain isotopic fidelity .
Key Considerations for Methodological Rigor
- Isotopic Integrity : Validate deuterium retention using tandem MS/MS in multiple reaction monitoring (MRM) mode .
- Regulatory Compliance : Align analytical protocols with USP monographs for corticosteroids to ensure reproducibility .
- Biological Relevance : Use in vitro models (e.g., glucocorticoid receptor transfection assays) to correlate structural modifications with functional outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
